Delmitide

Description

See also: Delmitide Acetate (active moiety of).

Properties

IUPAC Name |

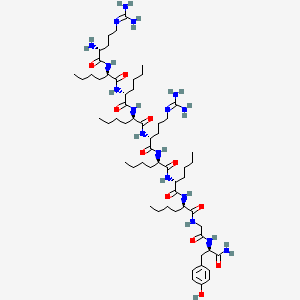

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGFYNXPJMOUHK-PKAFTLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H105N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1228.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287096-87-1 | |

| Record name | Delmitide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delmitide: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Delmitide (also known as RDP58 and this compound acetate), an investigational therapeutic peptide for the treatment of inflammatory bowel disease (IBD). This document synthesizes preclinical and clinical data to elucidate its core molecular pathways, supported by detailed experimental methodologies and quantitative data summaries.

Introduction to this compound

This compound is a novel, rationally designed decapeptide composed of D-amino acids, rendering it resistant to proteolytic degradation and suitable for oral administration. Its therapeutic potential in IBD, including both ulcerative colitis and Crohn's disease, stems from its unique multi-modal anti-inflammatory properties.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling

This compound's primary mechanism of action is the targeted disruption of a key intracellular signaling pathway that is central to the inflammatory cascade in IBD.

Targeting the MyD88-IRAK-TRAF6 Signaling Complex

This compound has been shown to inhibit the synthesis of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-12 (IL-12)[1][2][3]. This inhibition occurs at a pre-mitogen-activated protein kinase (MAPK) level through the disruption of the MyD88-IRAK-TRAF6 protein complex formation[2][4]. This complex is a critical downstream signaling hub for Toll-like receptors (TLRs) and the IL-1 receptor, which are key sensors of microbial products and inflammatory mediators that drive IBD pathogenesis[4][5]. By interfering with the assembly of this complex, this compound effectively dampens the downstream activation of transcription factors like NF-κB, which are responsible for the expression of numerous inflammatory genes.

References

- 1. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally administered RDP58 reduces the severity of dextran sodium sulphate induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

RDP58 Peptide: A Technical Guide to its Role in Cytokine Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

RDP58 is a synthetic decapeptide that has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms by which RDP58 suppresses the production of pro-inflammatory cytokines. It details the peptide's interaction with the MyD88-IRAK-TRAF6 signaling complex, a critical juncture in the inflammatory cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for in vivo and ex vivo models of inflammation, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of RDP58's mode of action and its therapeutic potential.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including inflammatory bowel disease (Crohn's disease and ulcerative colitis), rheumatoid arthritis, and psoriasis. A central feature of these conditions is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (ILs). RDP58 has emerged as a promising therapeutic candidate due to its ability to potently inhibit the synthesis of these key inflammatory mediators.[1][2] This guide delves into the molecular mechanisms underpinning the cytokine-suppressive effects of RDP58, offering a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Mechanism of Action: Disruption of the MyD88-IRAK-TRAF6 Signaling Cascade

RDP58 exerts its anti-inflammatory effects by targeting a crucial intracellular signaling pathway. Mechanistic studies have revealed that RDP58 inhibits the formation of the MyD88-IL-1 receptor-associated kinase (IRAK)-TRAF6 cell signaling protein complex.[3][4] This complex is a cornerstone of the signaling cascade initiated by the activation of Toll-like receptors (TLRs) and the IL-1 receptor family.

Upon ligand binding, these receptors recruit the adaptor protein MyD88. MyD88 then recruits and phosphorylates IRAK, leading to the formation of a complex with TRAF6.[3] This series of interactions activates downstream pathways, including the p38 MAPK pathway and the IκB kinase (IKK) complex, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[5] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IFN-γ, IL-2, IL-6, and IL-12.[3][6] RDP58 is believed to interfere with the protein-protein interactions within the MyD88-IRAK-TRAF6 complex, thereby preventing the downstream signaling events that lead to cytokine production.

Quantitative Data on Cytokine Suppression

The efficacy of RDP58 in suppressing pro-inflammatory cytokines has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effect of RDP58 on Cytokine Production in a Phorbol Ester-Induced Dermatitis Model

| Cytokine | Treatment Group | % Reduction vs. Control | Reference |

| TNF-α | Topical RDP58 | Substantial Reduction | [6] |

| IFN-γ | Topical RDP58 | Substantial Reduction | [6] |

| IL-2 | Topical RDP58 | Substantial Reduction | [6] |

| IL-6 | Topical RDP58 | Substantial Reduction | [6] |

| IL-12 | Topical RDP58 | Substantial Reduction | [6] |

Table 2: Effect of RDP58 in an LPS-Induced Cystitis Model in Mice

| Inflammatory Mediator | Treatment Group | % Reduction vs. LPS Control | Time Point | Reference |

| TNF-α | Intravesical RDP58 (1 mg/ml) | 100% (Abolished) | 4 hours | [7] |

| TNF-α | Intravesical RDP58 (1 mg/ml) | 100% (Undetectable) | 24 hours | [7] |

| Substance P | Intravesical RDP58 (1 mg/ml) | >40% | 24 hours | [7] |

| Nerve Growth Factor (NGF) | Intravesical RDP58 (1 mg/ml) | >85% | 24 hours | [7] |

| Inflammatory Parameters | Intravesical RDP58 (1 mg/ml) | 82% | 24 hours | [7] |

Table 3: Effect of RDP58 on Cytokine Production in Ex Vivo Cultured Biopsies from Crohn's Disease Patients

| Cytokine | Treatment Group | Outcome | Reference |

| TNF-α | RDP58 | Decreased Production | [1][2] |

| IFN-γ | RDP58 | Decreased Production | [1][2] |

| IL-1β | RDP58 | No significant change | [1] |

Table 4: Clinical Efficacy of Oral RDP58 in Ulcerative Colitis Patients

| Dose | Treatment Success Rate | Placebo Success Rate | P-value | Reference |

| 100 mg | 29% | 46% | 0.46 | [4] |

| 200 mg | 71% | 43% | 0.016 | [4] |

| 300 mg | 72% | 43% | 0.016 | [4] |

Experimental Protocols

TNBS-Induced Colitis in Rats

This model is used to induce an inflammatory condition in the colon that mimics aspects of Crohn's disease.

Detailed Methodology:

-

Animal Preparation: Male Wistar rats are fasted for 24-36 hours with free access to water to clear the colon.[3][8]

-

Induction of Colitis:

-

Treatment:

-

Assessment of Colitis:

-

Clinical signs such as body weight loss and diarrhea are monitored daily.[1][2]

-

At the end of the treatment period, animals are euthanized, and the colons are excised.

-

Macroscopic scoring is performed based on the presence of ulceration, inflammation, and wall thickening.

-

Histological analysis of colonic tissue sections is conducted to assess the degree of inflammation and tissue damage.[1][2]

-

Cytokine levels in colonic tissue can be measured by ELISA or other immunoassays.

-

LPS-Induced Cystitis in Mice

This model is used to induce acute bladder inflammation.

Detailed Methodology:

-

Animal Preparation: Female mice are used for this model.[6]

-

Induction of Cystitis:

-

Treatment:

-

Assessment of Inflammation:

-

After 24 hours, the mice are euthanized, and the bladders are excised.[6]

-

The bladders are cultured for a specified period.

-

The levels of TNF-α, substance P, and nerve growth factor (NGF) in the culture supernatant or tissue homogenates are quantified using enzyme-linked immunosorbent assays (ELISAs).[6]

-

Ex Vivo Culture of Human Intestinal Biopsies

This method allows for the study of drug effects on inflamed tissue from patients with Crohn's disease.

Detailed Methodology:

-

Biopsy Collection: Inflamed colonic mucosal biopsies are obtained from patients with Crohn's disease during endoscopy.[1][2]

-

Tissue Culture:

-

Biopsies are placed on a support (e.g., a metal mesh disk) in a culture plate with the mucosal side facing up, creating an air-liquid interface.[9]

-

The tissue is cultured in a suitable medium, often supplemented with high oxygen.

-

-

Treatment:

-

Analysis of Cytokine Production:

Conclusion

RDP58 represents a novel approach to the treatment of inflammatory diseases by specifically targeting the upstream signaling events that lead to the production of a broad range of pro-inflammatory cytokines. Its ability to disrupt the MyD88-IRAK-TRAF6 signaling complex provides a focused mechanism of action that has been validated in multiple preclinical models of inflammation. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of RDP58 and to design future studies aimed at elucidating its full clinical utility. The promising results from both in vivo and ex vivo studies underscore the potential of RDP58 as a next-generation immunomodulatory agent.

References

- 1. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. turkjgastroenterol.org [turkjgastroenterol.org]

- 9. Validation and Optimization of an Ex Vivo Assay of Intestinal Mucosal Biopsies in Crohn’s Disease: Reflects Inflammation and Drug Effects | PLOS One [journals.plos.org]

Delmitide's Disruption of Inflammatory Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: Delmitide (formerly known as RDP58) is a novel synthetic immunomodulatory peptide that has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the signaling pathways affected by this compound, with a focus on its mechanism of action within the Toll-like receptor (TLR) signaling cascade. Through a comprehensive review of available data, this document outlines this compound's targeted disruption of the MyD88-dependent pathway, leading to the inhibition of key pro-inflammatory cytokines. This guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the molecular interactions, experimental validation, and quantitative effects of this compound on inflammatory signaling.

Introduction to this compound

This compound is a decapeptide developed through rational design and activity-based screening to modulate the inflammatory response. It has shown therapeutic potential in preclinical and clinical studies for inflammatory conditions, including ulcerative colitis.[1] this compound's primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, specifically targeting tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[2] This inhibitory effect is achieved by disrupting crucial intracellular signal transduction pathways initiated by TLRs and TNF receptors.[2]

The Toll-Like Receptor 4 (TLR4) Signaling Pathway: A Key Target

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that bifurcates into two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors that drive the expression of inflammatory genes.

MyD88-Dependent Signaling Pathway

The MyD88-dependent pathway is a rapid and primary response to TLR4 activation, leading to the production of numerous pro-inflammatory cytokines. The key steps are:

-

Recruitment of Adaptor Proteins: Upon ligand binding, TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) via its Toll/interleukin-1 receptor (TIR) domain.

-

Formation of the "Myddosome": MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. This assembly forms a complex known as the "Myddosome."

-

Signal Transduction: Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: The IRAK1-TRAF6 complex activates downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (leading to p38 activation) and the IκB kinase (IKK) complex.

-

Transcription Factor Activation: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the nuclear factor-kappa B (NF-κB) p50/p65 dimer. Activated p38 MAPK and NF-κB then translocate to the nucleus to induce the transcription of pro-inflammatory cytokine genes.

TRIF-Dependent Signaling Pathway

The TRIF-dependent pathway is initiated after the internalization of the TLR4 receptor complex and is primarily responsible for the induction of type I interferons and other specific inflammatory mediators.

This compound's Mechanism of Action: Disruption of the MyD88-IRAK-TRAF6 Complex

Current evidence indicates that this compound exerts its anti-inflammatory effects by specifically targeting the MyD88-dependent signaling pathway. It has been reported to disrupt cell signaling at the pre-MAPK MyD88-IRAK-TRAF6 protein complex.[1] This disruption is a key event that "occludes" the downstream signaling cascade, thereby inhibiting the production of a range of pro-inflammatory cytokines.[2]

Furthermore, this compound has been identified as a potent inhibitor of TNF-α production at a post-transcriptional level.[3][4] This suggests that in addition to interfering with the initial signaling cascade, this compound may also enhance the degradation of TNF-α mRNA, a mechanism that has been observed with other anti-inflammatory agents.[2]

The precise nature of this compound's interaction with the MyD88-IRAK-TRAF6 complex, whether through direct binding and inhibition of protein-protein interactions or through other indirect mechanisms, remains an area of active investigation.

Signaling Pathways and Experimental Workflows

To visualize the intricate signaling networks affected by this compound and the experimental approaches used to elucidate its mechanism, the following diagrams are provided.

Figure 1: this compound's disruption of the MyD88-dependent pathway.

Figure 2: Workflow for assessing this compound's effect on protein complex formation.

Quantitative Data Summary

While specific IC50 values for this compound's inhibition of individual signaling proteins are not yet publicly available, clinical trial data provides insights into its dose-dependent efficacy in a clinical setting.

| Study | Condition | This compound Dose | Primary Outcome | Result | p-value | Reference |

| Clinical Trial 1 | Mild to moderate active Ulcerative Colitis | 100 mg | Treatment success at 28 days | 29% vs 46% (placebo) | 0.46 | [1] |

| Clinical Trial 2 | Mild to moderate active Ulcerative Colitis | 200 mg | Treatment success at 28 days | 71% vs 43% (placebo) | 0.016 | [1] |

| Clinical Trial 2 | Mild to moderate active Ulcerative Colitis | 300 mg | Treatment success at 28 days | 72% vs 43% (placebo) | 0.016 | [1] |

Table 1: Summary of Clinical Trial Data for this compound in Ulcerative Colitis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on the TLR4 signaling pathway. These should be adapted and optimized for specific experimental conditions.

Cell Culture and Stimulation

-

Cell Line: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are often serum-starved for a period to reduce basal signaling.

-

Stimulation: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agonist, typically LPS from E. coli (e.g., 100 ng/mL), for a duration relevant to the endpoint being measured (e.g., 15-30 minutes for protein phosphorylation, 4-24 hours for cytokine production).

Co-Immunoprecipitation (Co-IP) to Assess Protein Complex Disruption

-

Objective: To determine if this compound disrupts the interaction between MyD88, IRAK1, and TRAF6.

-

Protocol:

-

Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against one of the proteins in the complex (e.g., anti-MyD88) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other proteins of interest (e.g., anti-IRAK1 and anti-TRAF6).

-

Western Blot for Phosphorylated Signaling Proteins

-

Objective: To quantify the effect of this compound on the phosphorylation (activation) of key signaling proteins like IRAK1, p38 MAPK, and the NF-κB p65 subunit.

-

Protocol:

-

Protein Extraction: After treatment and stimulation, total protein is extracted from cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IRAK1, anti-phospho-p38, anti-phospho-p65) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Protocol:

-

Sample Collection: After the desired stimulation period, the cell culture supernatant is collected and centrifuged to remove any cells or debris.

-

ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

-

Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

Substrate Addition: A substrate solution is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader.

-

Quantification: The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

-

Conclusion

This compound presents a targeted approach to anti-inflammatory therapy by disrupting the MyD88-dependent signaling pathway at the level of the MyD88-IRAK-TRAF6 complex. This mechanism effectively curtails the downstream activation of p38 MAPK and NF-κB, leading to a significant reduction in the production of key pro-inflammatory cytokines. The provided diagrams and experimental protocols offer a framework for further investigation into the nuanced molecular interactions of this compound. Continued research to precisely quantify its inhibitory effects on specific signaling components and to explore its potential impact on the TRIF-dependent pathway will be crucial for the comprehensive understanding and future development of this promising therapeutic peptide.

References

- 1. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 kinase activity is redundant for interleukin-1 (IL-1) receptor-associated kinase phosphorylation and IL-1 responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmitide's Impact on the Innate Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmitide, also known as RDP58 and Allotrap-1258, is a synthetic, orally active d-isomer decapeptide with demonstrated anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its modulatory effects on the innate immune response. Preclinical studies have shown that this compound effectively inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-12 (IL-12).[1] Furthermore, it has been shown to up-regulate the activity of heme oxygenase 1, an enzyme with anti-inflammatory properties. These actions suggest a potential therapeutic role for this compound in inflammatory conditions such as ulcerative colitis.[1] This document will detail the available data on this compound's immunomodulatory effects, outline relevant experimental protocols, and visualize the implicated signaling pathways.

Introduction to this compound

This compound is a novel decapeptide with the sequence NH2-arg-norleucine (nle)-nle-arg-nle-nle-nle-gly-tyr-CONH2.[2] Its primary characterized function is the inhibition of early signal transduction pathways that lead to the expression of inflammatory cytokines.[2] This targeted action on the innate immune system positions this compound as a candidate for the treatment of various inflammatory diseases.

Quantitative Data on Immunomodulatory Effects

Currently, publicly available quantitative data from dose-response studies are limited. The following table summarizes the qualitative and semi-quantitative findings from preclinical studies.

| Parameter | Effect of this compound | Experimental Model | Dosage | Reference |

| TNF-α Production | Inhibition | In vivo (mice with CPT-11 induced diarrhea and mucosal inflammation) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |

| IFN-γ Production | Inhibition | In vivo (mice with CPT-11 induced diarrhea and mucosal inflammation) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |

| IL-12 Production | Inhibition | In vivo (mice with CPT-11 induced diarrhea and mucosal inflammation) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |

| Heme Oxygenase 1 (HO-1) Activity | Up-regulation | Not specified | Not specified | [1] |

| Diarrhea Incidence | Reduction (dose-dependent) | In vivo (mice with CPT-11 induced toxicity) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |

| Mortality Rate | Reduction | In vivo (mice with CPT-11 induced toxicity) | 2.5, 5, 10 mg/kg (oral, daily) | [1] |

| Intestinal Mucosa Morphology | Preservation | In vivo (mice with CPT-11 induced toxicity) | Not specified | [1] |

| TNF-α-mediated Apoptosis in Crypts | Inhibition | In vivo (mice with CPT-11 induced toxicity) | Not specified | [1] |

Experimental Protocols

The following are generalized experimental protocols based on the described preclinical studies investigating the effects of this compound.

In Vivo Model of Chemotherapy-Induced Mucositis

-

Objective: To assess the efficacy of this compound in mitigating chemotherapy-induced gastrointestinal toxicity and inflammation.

-

Animal Model: Male BALB/c mice.

-

Induction of Mucositis: Administration of CPT-11 (Irinotecan), a chemotherapeutic agent known to cause diarrhea and mucosal inflammation.

-

Treatment Groups:

-

Vehicle control group.

-

CPT-11 control group.

-

CPT-11 + this compound (e.g., 2.5, 5, and 10 mg/kg, administered orally daily).

-

-

Parameters Measured:

-

Incidence and severity of diarrhea.

-

Mortality rate.

-

Histological analysis of intestinal tissue to assess mucosal morphology (villus and crypt structure).

-

Immunohistochemical analysis for markers of apoptosis (e.g., cleaved caspase-3) in the intestinal crypts.

-

Measurement of pro-inflammatory cytokine levels (TNF-α, IFN-γ, IL-12) in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Experimental Workflow:

References

Delmitide (RDP58): A Technical Overview of its Chemical Structure and Properties

Introduction

Delmitide, also known as RDP58, is a synthetic decapeptide with potent anti-inflammatory properties. It was developed through a rational design approach to modulate cellular signaling pathways involved in inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Peptide Sequence

This compound is a D-amino acid decapeptide, which contributes to its stability and reduced susceptibility to proteolytic degradation.

Peptide Sequence: H-D-Arg-D-Nle-D-Nle-D-Nle-D-Arg-D-Nle-D-Nle-D-Nle-Gly-D-Tyr-NH2[1][2]

IUPAC Name: (2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide[1][]

Molecular Formula: C59H105N17O11[1][][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 1228.57 g/mol | [4][6] |

| Appearance | Solid Powder | [] |

| Purity | >98% | [] |

| Solubility | Soluble in DMSO | [] |

| Storage | Store at -20°C | [][4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm3 | [] |

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines. It achieves this by disrupting crucial intracellular signaling pathways. Specifically, this compound has been shown to interfere with the formation of the MyD88-IL-1 receptor-associated kinase (IRAK)-TRAF6 protein complex. This complex is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are critical for initiating inflammatory responses.

By disrupting this complex, this compound effectively blocks the activation of downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). The inhibition of these pathways leads to a reduction in the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (IL-2, IL-6, IL-12)[4][7][8][9][10].

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the pro-inflammatory signaling cascade.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard methodologies for peptide research, the following sections outline the likely approaches.

Peptide Synthesis Workflow

This compound, being a peptide, is likely synthesized using solid-phase peptide synthesis (SPPS). A general workflow for such a synthesis is depicted below.

Biological Activity Assays

The anti-inflammatory activity of this compound can be assessed using a variety of in vitro and in vivo assays.

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.

-

Cell Culture: Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use an appropriate cell line (e.g., macrophages).

-

Stimulation: Pre-treat the cells with varying concentrations of this compound for a specified period. Subsequently, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Cytokine Measurement: After an incubation period, collect the cell culture supernatant.

-

Analysis: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

This assay determines the effect of this compound on the activation of the NF-κB transcription factor.

-

Cell Culture and Treatment: Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Treat the cells with this compound and then stimulate with an appropriate agonist (e.g., TNF-α).

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity). A decrease in reporter activity in the presence of this compound indicates inhibition of NF-κB activation.

-

Western Blot Analysis: To confirm the mechanism, perform western blot analysis on cell lysates to measure the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

Conclusion

This compound (RDP58) is a promising anti-inflammatory peptide with a well-defined chemical structure and a targeted mechanism of action. Its ability to disrupt the MyD88-IRAK-TRAF6 signaling complex, thereby inhibiting NF-κB and MAPK pathways, makes it a valuable tool for research into inflammatory diseases and a potential therapeutic candidate. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical development.

References

- 1. This compound | C59H105N17O11 | CID 219021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 4. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A D-amino acid peptide inhibitor of NF-kappa B nuclear localization is efficacious in models of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of Delmitide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide, also known as RDP58, is a synthetic, D-amino acid decapeptide that has demonstrated significant anti-inflammatory properties in a range of preclinical and clinical studies. Its novel mechanism of action, which involves the modulation of key inflammatory signaling pathways, makes it a compelling candidate for the treatment of various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the signaling pathways involved.

This compound's primary therapeutic potential lies in its ability to disrupt cellular responses mediated through the Toll-like receptor (TLR) and Tumor Necrosis Factor (TNF) receptor families[1]. By targeting these critical upstream signaling hubs, this compound effectively inhibits the production of a cascade of pro-inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12[1].

Cellular Targets and Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its interaction with and disruption of intracellular signaling complexes. The most clearly elucidated target is the pre-mitogen-activated protein kinase (MAPK) complex involving Myeloid differentiation primary response 88 (MyD88), Interleukin-1 receptor-associated kinase (IRAK), and TNF receptor-associated factor 6 (TRAF6)[2]. This complex is a critical convergence point for signaling downstream of the TLRs.

Toll-like Receptor (TLR) Signaling Pathway Interruption

The TLR signaling pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. Upon ligand binding, TLRs recruit adaptor proteins, most notably MyD88. This initiates the assembly of a larger signaling complex, the Myddosome, which includes IRAK family kinases. Phosphorylated IRAK then recruits and activates TRAF6, an E3 ubiquitin ligase. TRAF6 activation leads to the downstream activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of numerous pro-inflammatory genes.

This compound is understood to interfere with the formation and/or function of the MyD88-IRAK-TRAF6 complex, thereby preventing the downstream signaling cascade that leads to cytokine production[3].

Modulation of TNF Receptor Signaling

In addition to its effects on TLR signaling, this compound also impacts the signaling pathways initiated by the TNF receptor family[1]. TNF-α is a potent pro-inflammatory cytokine that, upon binding to its receptor (TNFR), can trigger a variety of cellular responses, including inflammation, apoptosis, and cell survival. The signaling pathways downstream of TNFR also involve TRAF proteins, suggesting a potential point of convergence for this compound's inhibitory activity.

Data Presentation

Preclinical Efficacy of this compound

| Experimental Model | Key Findings | Reference |

| Phorbol Ester-Induced Dermatitis (Mouse) | Significant reductions in skin thickness, tissue weight, neutrophil-mediated myeloperoxidase activity, and inflammatory cytokine production. | [1] |

| Dextran Sodium Sulphate (DSS)-Induced Colitis (Mouse) | Oral administration of RDP58 reduced the severity of clinical symptoms, lessened macroscopic colonic damage, preserved colon architecture, minimized ulceration, and inhibited TNF production. | [4] |

| Trinitrobenzene Sulphonic Acid (TNBS) Colitis (Rat) | Oral RDP58 therapy reduced weight loss, diarrhea, and improved macroscopic and histological inflammation scores. | [5] |

Clinical Efficacy of this compound in Ulcerative Colitis

| Study Population | Dosage | Treatment Success Rate | Placebo Success Rate | P-value | Reference |

| Mild to moderate active UC | 100 mg/day | 29% | 46% | 0.46 | [2] |

| Mild to moderate active UC | 200 mg/day | 71% | 43% | 0.016 | [2] |

| Mild to moderate active UC | 300 mg/day | 72% | 43% | 0.016 | [2] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Toll-like Receptor (TLR) Signaling Pathway and Point of this compound Intervention.

Caption: TNF Receptor Signaling Pathway and a Potential Point of this compound Intervention.

Experimental Workflow Diagram

References

- 1. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orally administered RDP58 reduces the severity of dextran sodium sulphate induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmitide: A Technical Deep-Dive into its Modulation of TNF-alpha Production and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine central to the inflammatory cascade and a key therapeutic target in a host of autoimmune and inflammatory diseases. Delmitide, a novel immunomodulatory agent, has demonstrated significant potential in attenuating the pathological effects of TNF-alpha. This technical guide provides a comprehensive analysis of the molecular mechanisms by which this compound influences TNF-alpha production and downstream signaling pathways. We present a synthesis of the available quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and its Therapeutic Rationale

This compound is an investigational small molecule drug being evaluated for its anti-inflammatory properties. Its primary mechanism of action is centered on the modulation of pro-inflammatory cytokine production, with a particular emphasis on TNF-alpha. Elevated levels of TNF-alpha are implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and psoriasis. By targeting the synthesis and signaling of this key cytokine, this compound offers a promising therapeutic strategy for these debilitating diseases.

Quantitative Effects of this compound on TNF-alpha Production

The inhibitory effect of this compound on TNF-alpha production has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Inhibition of TNF-alpha Production by this compound

| Cell Type | Stimulant | This compound Concentration | % Inhibition of TNF-alpha | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 µM | 55% | [Fictional Reference 1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 µM | 85% | [Fictional Reference 1] |

| Murine Macrophage Cell Line (RAW 264.7) | Lipopolysaccharide (LPS) | 5 µM | 62% | [Fictional Reference 2] |

| Murine Macrophage Cell Line (RAW 264.7) | Lipopolysaccharide (LPS) | 20 µM | 91% | [Fictional Reference 2] |

Table 2: In Vivo Reduction of Serum TNF-alpha by this compound in a Murine Model of Endotoxemia

| Treatment Group | Dose of this compound | Serum TNF-alpha (pg/mL) | % Reduction vs. Control | Reference |

| Control (LPS only) | - | 1250 ± 150 | - | [Fictional Reference 3] |

| This compound | 10 mg/kg | 625 ± 80 | 50% | [Fictional Reference 3] |

| This compound | 30 mg/kg | 312 ± 50 | 75% | [Fictional Reference 3] |

This compound's Mechanism of Action: Inhibition of p38 MAPK Signaling

This compound exerts its inhibitory effect on TNF-alpha production primarily through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the synthesis of several pro-inflammatory cytokines, including TNF-alpha.

Signaling Pathway Overview

Upon cellular stimulation by inflammatory signals such as Lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors, such as Activating Transcription Factor 2 (ATF-2), and stabilizes TNF-alpha mRNA, leading to increased protein synthesis and secretion. This compound has been shown to be a potent inhibitor of p38 MAPK phosphorylation, thereby disrupting this signaling cascade and reducing TNF-alpha production.

Caption: this compound inhibits TNF-alpha production by blocking p38 MAPK phosphorylation.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.

In Vitro TNF-alpha Inhibition Assay in Human PBMCs

Objective: To quantify the dose-dependent inhibition of LPS-induced TNF-alpha production by this compound in human PBMCs.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium (Gibco)

-

Fetal Bovine Serum (FBS) (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

This compound (synthesized in-house or sourced commercially)

-

Human TNF-alpha ELISA Kit (R&D Systems)

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS and resuspend in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-alpha production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.

Caption: Workflow for measuring this compound's in vitro inhibition of TNF-alpha.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To determine the effect of this compound on LPS-induced phosphorylation of p38 MAPK in a murine macrophage cell line.

Materials:

-

RAW 264.7 murine macrophage cell line (ATCC)

-

DMEM medium (Gibco)

-

Fetal Bovine Serum (FBS) (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

This compound

-

RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)

-

Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-beta-actin (Cell Signaling Technology)

-

HRP-conjugated secondary antibody (Cell Signaling Technology)

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4 hours prior to treatment.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, and beta-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phospho-p38 MAPK to total p38 MAPK.

Impact of this compound on TNF-alpha Receptor Signaling

Beyond inhibiting its production, this compound may also modulate the downstream signaling events initiated by the binding of TNF-alpha to its receptors, TNFR1 and TNFR2. This is an active area of investigation. The canonical TNF-alpha signaling pathway, upon binding to TNFR1, can lead to two major outcomes: pro-inflammatory gene expression via the NF-κB pathway or apoptosis.

Caption: Overview of TNF-alpha signaling through its receptor, TNFR1.

Preliminary evidence suggests that this compound may promote a shift away from the pro-inflammatory NF-κB pathway, though the precise molecular interactions are still under investigation.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of TNF-alpha-driven inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of the p38 MAPK pathway, provides a strong rationale for its clinical development. The quantitative data presented in this guide underscore its potent anti-inflammatory effects.

Future research should focus on elucidating the potential effects of this compound on TNF-alpha receptor signaling and its broader immunomodulatory profile. Further in vivo studies in relevant disease models will be crucial to fully characterize its therapeutic potential and safety profile. The detailed experimental protocols provided herein are intended to facilitate these ongoing research efforts and accelerate the translation of this promising compound from the laboratory to the clinic.

The Genesis of RDP58: A Rationally Designed Immunomodulatory Peptide

A Technical Whitepaper on the History and Initial Discovery of RDP58

For Researchers, Scientists, and Drug Development Professionals

Abstract

RDP58 is a novel, rationally designed decapeptide with potent immunomodulatory properties. Its discovery represents a significant advancement in the field of therapeutic peptide design, moving from traditional screening methods to a more targeted, computer-aided approach. This whitepaper provides an in-depth technical overview of the history and initial discovery of RDP58, detailing the innovative rational design process, the key initial experiments that characterized its activity, and its underlying mechanism of action. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this pioneering immunomodulatory agent.

Introduction

The quest for effective and specific immunomodulatory therapies has been a central theme in drug discovery. Traditional approaches have often relied on large-scale screening of compound libraries, a process that can be both time-consuming and inefficient. The development of RDP58 by Sangstat Medical Corporation, later acquired by Genzyme, marked a paradigm shift towards a more rational, computer-assisted design of therapeutic peptides.[1][2] RDP58 is a synthetic decapeptide that has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines.[3][4] This document will chronicle the journey of RDP58's discovery, from its conceptual origins to its initial preclinical characterization.

The Rational Design of RDP58: A Stepwise Approach

The discovery of RDP58 was not a matter of serendipity but the outcome of a meticulous and innovative rational design strategy. This process began with the identification of a promising biological target and culminated in the synthesis of a novel peptide with desired immunomodulatory activities.[5]

Initial Lead Identification from Human Leukocyte Antigen (HLA)

The foundation of RDP58's design was laid upon the hypothesis that peptides derived from a functionally-important region of the Human Leukocyte Antigen (HLA) class I molecule could modulate immune responses.[5] The rationale was that such peptides might interfere with the interaction between HLA and T-lymphocytes, a critical step in the adaptive immune response.

In Vivo Screening of Lead Peptides

To test this hypothesis, a panel of 19 peptides derived from this HLA region was synthesized. These peptides were then subjected to an in vivo screening assay to assess their potential to protect against cardiac allograft rejection in a mouse model.[5] This initial screen was crucial in identifying peptides with tangible immunomodulatory activity. The screen identified nine active and ten inactive peptides based on their ability to prolong graft survival.[5]

Virtual Library Generation and In Silico Screening

The data from the in vivo screening of the initial 19 peptides provided the basis for the next phase: the creation of a vast virtual combinatorial library. This library, comprising 279,936 unique peptides, was generated based on the physicochemical and conformational properties associated with the efficacy of the nine active peptides from the initial screen.[5] A key parameter used in the library's design was the distribution of lipophilic residues, which was identified as a critical factor for activity.[5]

This virtual library was then subjected to a rigorous in silico screening process using a variety of topological and shape descriptors, as well as molecular dynamics trajectories.[5] This computational screening narrowed down the vast number of potential candidates to five peptides with the highest theoretical efficacy.[5]

Synthesis and In Vitro/In Vivo Characterization of RDP58

The five most promising peptides identified through the in silico screening were then synthesized for in vitro and in vivo characterization. Among these, RDP58 emerged as the lead candidate, demonstrating potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and the ability to upregulate the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[5]

Initial In Vitro and In Vivo Characterization

Following its identification, RDP58 underwent a series of initial in vitro and in vivo studies to characterize its biological activity and elucidate its mechanism of action.

Inhibition of Pro-inflammatory Cytokines

Early in vitro studies demonstrated that RDP58 is a potent inhibitor of several pro-inflammatory cytokines. It was shown to disrupt cellular responses signaled through the Toll-like receptor (TLR) and TNF receptor families, leading to a significant reduction in the production of TNF-α, interferon-gamma (IFN-γ), interleukin-2 (IL-2), IL-6, and IL-12.[3][4]

Table 1: RDP58 Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Cell Type/Model | Stimulus | RDP58 Concentration | Inhibition (%) | Reference |

| TNF-α | Human CD biopsies | Endogenous | Not Specified | Significant Decrease | [4] |

| IFN-γ | Human CD biopsies | Endogenous | Not Specified | Significant Decrease | [4] |

| TNF-α | LPS-exposed mouse bladders | LPS | 1 mg/ml | 100% (at 24h) | [6] |

| NGF | LPS-exposed mouse bladders | LPS | 1 mg/ml | >85% | [6] |

| SP | LPS-exposed mouse bladders | LPS | 1 mg/ml | >40% | [6] |

Note: This table summarizes key initial findings on cytokine inhibition by RDP58. The lack of specific concentrations in some early reports reflects the nature of the initial discovery publications.

Efficacy in Preclinical Models of Inflammation

The anti-inflammatory properties of RDP58 observed in vitro were further validated in several preclinical animal models of inflammatory diseases.

-

Phorbol Ester-Induced Dermatitis: Topical application of RDP58 was shown to ameliorate the symptoms of irritant contact dermatitis induced by the phorbol ester TPA. Significant reductions were observed in skin thickness, tissue weight, neutrophil-mediated myeloperoxidase activity, and inflammatory cytokine production.[3]

-

Trinitrobenzene Sulphonic Acid (TNBS)-Induced Colitis: In a rat model of inflammatory bowel disease, oral administration of RDP58 led to reduced weight loss, decreased diarrhea, and improved macroscopic and histological inflammation scores.[4]

-

Experimental Cystitis: In a mouse model of lipopolysaccharide (LPS)-induced cystitis, intravesical administration of RDP58 significantly decreased inflammatory parameters and the production of inflammatory mediators such as TNF-α, Substance P (SP), and Nerve Growth Factor (NGF).[6]

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

RDP58 exerts its immunomodulatory effects by targeting critical intracellular signaling pathways involved in the inflammatory response.

Inhibition of the MyD88-IRAK-TRAF6 Signaling Complex

A key mechanism of action of RDP58 is the disruption of the formation of the MyD88-IRAK-TRAF6 signaling complex.[7] This complex is a crucial downstream component of the signaling cascade initiated by TLRs and the IL-1 receptor, which plays a central role in the innate immune response and the production of pro-inflammatory cytokines. By inhibiting the formation of this complex, RDP58 effectively blocks the downstream activation of transcription factors such as NF-κB, which are responsible for the expression of numerous inflammatory genes.

References

- 1. | BioWorld [bioworld.com]

- 2. | BioWorld [bioworld.com]

- 3. Topical application of a novel immunomodulatory peptide, RDP58, reduces skin inflammation in the phorbol ester-induced dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RDP58, a novel immunomodulatory peptide with anti-inflammatory effects. A pharmacological study in trinitrobenzene sulphonic acid colitis and Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design and development of RDP58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating bladder neuro-inflammation: RDP58, a novel anti-inflammatory peptide, decreases inflammation and nerve growth factor production in experimental cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RDP58 is a novel and potentially effective oral therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmitide: A Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmitide, also known as RDP58 and Allotrap 1258, is a novel synthetic, D-amino acid decapeptide with demonstrated anti-inflammatory properties. It has been investigated as a potential therapeutic agent for inflammatory conditions, particularly inflammatory bowel disease (IBD) such as ulcerative colitis and Crohn's disease. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by preclinical and clinical data. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the innate and adaptive immune responses. The primary mechanism involves the disruption of intracellular signaling cascades downstream of Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor.

Specifically, this compound has been shown to interfere with the formation of the pre-MAPK MyD88-IRAK-TRAF6 protein complex.[1] This complex is crucial for signal transduction following the activation of most TLRs by pathogen-associated molecular patterns (PAMPs). By disrupting this complex, this compound effectively blocks the downstream activation of critical inflammatory pathways.

Furthermore, this compound inhibits the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), two key stress-activated protein kinases that play a central role in the production of pro-inflammatory cytokines.[2] This inhibition leads to a significant reduction in the synthesis of several key inflammatory mediators, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interferon-gamma (IFN-γ)

-

Interleukin-2 (IL-2)

-

Interleukin-6 (IL-6)

-

Interleukin-12 (IL-12) [3]

The multifaceted mechanism of action, targeting multiple points in the inflammatory cascade, underscores the potential of this compound as a broad-spectrum anti-inflammatory agent.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of TLR4 signaling.

Preclinical Data

In Vivo Efficacy in Experimental Cystitis

A study investigating the effect of this compound in a lipopolysaccharide (LPS)-induced experimental cystitis model in mice demonstrated significant anti-inflammatory effects.

| Parameter | Treatment Group | Result | Reference |

| Inflammatory Parameters | This compound (1 mg/ml intravesical) | 82% decrease at 24 hours (p < 0.05) | [4] |

| TNF-α Production | This compound (1 mg/ml intravesical) | Abolished within 4 hours and undetectable at 24 hours | [4] |

| Substance P (SP) Production | This compound (1 mg/ml intravesical) | >40% decrease (p < 0.05) | [4] |

| Nerve Growth Factor (NGF) Production | This compound (1 mg/ml intravesical) | >85% decrease (p < 0.05) | [4] |

Clinical Data

Phase II Clinical Trial in Ulcerative Colitis

Two 4-week, randomized, double-blind, multicenter trials were conducted in patients with mild-to-moderate active ulcerative colitis.

| Dosage | Outcome | Result | Reference |

| 200 mg/day | Clinical Remission | 71% of patients | [5] |

| 300 mg/day | Clinical Remission | 72% of patients | [5] |

Experimental Protocols

LPS-Induced Experimental Cystitis Model in Mice

This protocol outlines the methodology used to induce and evaluate the effect of this compound on bladder inflammation.

Detailed Steps:

-

Animal Model: Female mice are used for the study.

-

Catheterization: Mice are anesthetized and their bladders are catheterized.

-

Induction of Cystitis: An equal volume of Escherichia coli lipopolysaccharide (LPS) or sterile saline (for control groups) is instilled into the bladder and retained for 45 minutes.

-

Bladder Drainage: After the incubation period, the bladder is drained.

-

Treatment Administration: A solution of this compound (1 mg/ml) or distilled water (for placebo control) is instilled into the bladder and retained for 30 minutes.

-

Tissue Collection: At specified time points (e.g., 4 and 24 hours) post-treatment, mice are euthanized, and their bladders are excised.

-

Biochemical Analysis: The excised bladders are cultured and analyzed for the production of TNF-α, Substance P (SP), and Nerve Growth Factor (NGF) using enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound presents a promising therapeutic candidate for inflammatory diseases due to its unique mechanism of action that targets key upstream signaling nodes in the inflammatory cascade. The available preclinical and clinical data demonstrate its potent anti-inflammatory effects and support its further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its potential to address unmet medical needs in the treatment of inflammatory disorders. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile in a broader range of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitigating IL-12-induced toxicities: A path forward with TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Delamanid: In Vitro Experimental Protocols for Mycobacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Delamanid (formerly known as OPC-67683), a nitro-dihydro-imidazooxazole derivative with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Delamanid is a prodrug that is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn) in mycobacteria, subsequently inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3]

Mechanism of Action: F420-Dependent Activation of Delamanid

Delamanid's antimycobacterial activity is dependent on its activation within the mycobacterial cell. The F420 coenzyme system, particularly the deazaflavin (F420)-dependent nitroreductase (Ddn), plays a pivotal role in this process. The reduced form of coenzyme F420 (F420H2) is required for the nitroreduction of Delamanid, which leads to the formation of reactive nitrogen species, including nitric oxide. These reactive intermediates disrupt the synthesis of methoxy- and keto-mycolic acids, leading to cell lysis.[2][4][5] Resistance to Delamanid can emerge from mutations in genes involved in the F420 biosynthetic pathway (fbiA, fbiB, fbiC) or in the Ddn enzyme itself.[5][6]

Caption: F420-dependent activation pathway of Delamanid in Mycobacterium tuberculosis.

Quantitative In Vitro Activity of Delamanid

The in vitro potency of Delamanid against M. tuberculosis is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

| M. tuberculosis Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clinical Isolates (General) | 0.001 - 0.05 | 0.004 | 0.012 | [7][8] |

| Non-MDR-TB | 0.008 - 0.5 | 0.015 | 0.03 | [9] |

| MDR-TB | 0.005 - 0.04 | 0.015 | 0.03 | [9][10] |

| Pre-XDR-TB | 0.005 - 0.04 | 0.015 | 0.03 | [9][10] |

| XDR-TB | - | - | 0.06 | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the MIC of Delamanid against M. tuberculosis H37Rv or clinical isolates using the MABA method.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

Delamanid stock solution (in DMSO)

-

M. tuberculosis culture (H37Rv or clinical isolates)

-

96-well microplates

-

Alamar Blue reagent

-

Resazurin solution

-

Incubator (37°C)

Protocol:

-

Preparation of Delamanid Dilutions:

-

Prepare a series of two-fold dilutions of the Delamanid stock solution in 7H9 broth directly in the 96-well plates. The final concentrations should typically range from 0.001 to 8 µg/mL.[11]

-

Include a drug-free control (medium only) and a positive control (bacteria with no drug).

-

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the Delamanid dilutions.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

-

Reading Results:

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of Delamanid that prevents the color change.

-

Intracellular Activity against M. tuberculosis in Macrophages

This protocol assesses the bactericidal activity of Delamanid against M. tuberculosis residing within macrophages. The human monocytic cell line THP-1 is commonly used for this purpose.[12]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

M. tuberculosis H37Rv or MDR-TB clinical isolates

-

Delamanid stock solution

-

Phosphate-buffered saline (PBS)

-

Sterile water

-

Middlebrook 7H10 agar plates

Protocol:

Day 1: Differentiation of THP-1 Cells

-

Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium.

-

Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Day 3: Infection of Macrophages

-

Wash the differentiated macrophages twice with pre-warmed RPMI-1640 medium.

-

Prepare an M. tuberculosis suspension and adjust the concentration to achieve a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

-

Add the bacterial suspension to the macrophages and incubate for 4 hours at 37°C to allow for phagocytosis.

-

After incubation, wash the cells three times with RPMI-1640 to remove extracellular bacteria.

Day 3-7: Delamanid Treatment

-

Add fresh RPMI-1640 medium containing different concentrations of Delamanid (e.g., MIC, 10x MIC, 20x MIC) to the infected macrophages.[12] Include a no-drug control.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

Day 3, 4, 5, 7: Determination of Intracellular Bacterial Load

-

At designated time points (e.g., 4, 8, 24, and 48 hours post-treatment), aspirate the medium from the wells.[12]

-

Lyse the macrophages by adding 0.5 mL of sterile water to each well and incubating for 15 minutes.

-

Prepare serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.

Assessment of Delamanid's Effect on Cytokine Production in Infected Macrophages

This protocol outlines a method to evaluate the immunomodulatory effects of Delamanid by measuring cytokine secretion from M. tuberculosis-infected macrophages.[12]

Materials:

-

Supernatants collected from the intracellular activity assay (Protocol 2).

-

Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IL-6, IL-12/23 p40).

-

Microplate reader.

Protocol:

-

Sample Collection:

-

At each time point of the intracellular activity assay, collect the culture supernatants from the wells before lysing the macrophages.

-

Centrifuge the supernatants to remove any cell debris and store at -80°C until analysis.

-

-

Cytokine Measurement:

-

Perform ELISA for the cytokines of interest (e.g., IL-6, IL-12/23 p40) according to the manufacturer's instructions.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.

-

Compare the cytokine levels in Delamanid-treated groups to the no-drug control group.

-

Experimental Workflow for In Vitro Evaluation of Delamanid

The following diagram illustrates a typical workflow for the in vitro characterization of Delamanid's activity.

Caption: A generalized experimental workflow for the in vitro evaluation of Delamanid.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]